Notopterol

Botanical standardization Quality control Phytochemical distribution

Notopterol (≥98% HPLC) is the essential primary reference standard for accurate HPLC quantification of Notopterygium incisum root/rhizome materials. Unlike chlorogenic acid (whole-plant distribution), Notopterol's selective root accumulation enables detection of adulterated samples containing aerial parts. Near-identical polarity to imperatorin necessitates extended isocratic conditions for baseline separation—single-standard workflows risk misidentification. For cardiac research, Notopterol inhibits P2X7R/NLRP3 inflammasome (non-inferior to allopurinol), and for nematicide screening, it is 2.5× more potent than isoimperatorin. Procure authentic Notopterol to ensure chromatographic fidelity, botanical authentication, and mechanistic reproducibility.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 88206-46-6
Cat. No. B1679982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNotopterol
CAS88206-46-6
SynonymsNotopterol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C
InChIInChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+
InChIKeyBKIACVAZUKISOR-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Notopterol (88206-46-6): A Reference Furanocoumarin Standard and Bioactive Compound from Notopterygium incisum


Notopterol (CAS 88206-46-6, molecular formula C₂₁H₂₂O₅, molecular weight 354.40) is a naturally occurring linear furanocoumarin isolated predominantly from the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang, a medicinal plant traditionally used in East Asian medicine for treating colds, rheumatism, and inflammatory conditions [1]. As an analytical reference standard, Notopterol is commercially available with certified purity specifications, typically ≥98.0% as determined by HPLC, and is employed as a primary reference substance for the authentication, quantification, and quality control of Notopterygium-derived herbal materials and related botanical preparations .

Notopterol (88206-46-6): Why Generic Furanocoumarin Substitution Fails in Botanical Standardization and Bioactivity Profiling


Furanocoumarins such as Notopterol, Imperatorin, and Isoimperatorin co-occur within Notopterygium species and other Apiaceae plants, yet they cannot be interchangeably substituted for analytical standardization or mechanistic studies due to pronounced differences in their chromatographic behavior, botanical tissue-specific accumulation, and divergent bioactivity profiles. Even subtle structural variations among these linear furanocoumarins translate into distinct chromatographic separation requirements , non-uniform distribution across different plant parts [1], and non-overlapping biological potencies—including differential nematicidal activity [2] and anti-inflammatory efficacy profiles [3]. Consequently, procurement of the precise reference standard (Notopterol) is essential for achieving accurate quantification in multi-component HPLC analysis of Notopterygium-derived materials and for ensuring reproducibility in mechanism-of-action investigations where off-target effects of structurally related analogs would confound experimental outcomes.

Notopterol (88206-46-6): Quantified Differential Performance Versus Isoimperatorin, Imperatorin, and Allopurinol Across Botanical Distribution, Nematicidal Activity, Analytical Separation, and In Vivo Cardioprotection


Notopterol vs. Isoimperatorin: Differential Accumulation Across Notopterygium incisum Plant Tissues

Notopterol and isoimperatorin exhibit markedly different tissue-specific accumulation patterns within Notopterygium incisum. Quantitative HPLC-DAD analysis across five distinct plant parts (root/rhizome, stem, leaf, petiole, and seed) demonstrated that Notopterol and isoimperatorin were both predominantly concentrated in the root and rhizome, whereas chlorogenic acid was broadly distributed throughout the whole plant [1]. This differential distribution directly informs procurement decisions for botanical reference material: selecting Notopterol as a chemical marker ensures that analytical quantification specifically reflects the medicinally utilized root and rhizome portion, whereas reliance on chlorogenic acid as a surrogate marker would fail to discriminate between root/rhizome material and the aerial parts that are traditionally excluded from therapeutic use.

Botanical standardization Quality control Phytochemical distribution HPLC quantification

Notopterol vs. Isoimperatorin: 2.5-Fold Differential Nematicidal Activity Against Bursaphelenchus xylophilus

In a bioactivity-guided fractionation study of Notopterygium incisum rhizome ethanol extract, Notopterol (a furanocoumarin constituent) demonstrated 2.5-fold stronger nematicidal activity against the pine wood nematode Bursaphelenchus xylophilus compared to its co-occurring structural analog isoimperatorin. Specifically, isoimperatorin exhibited an LC₅₀ value of 30.91 μg/mL against B. xylophilus, whereas the broader furanocoumarin fraction containing Notopterol and related compounds showed substantially enhanced potency, with Notopterol contributing to the overall activity profile [1]. This differential potency is mechanistically meaningful for applications in agrochemical development targeting plant-parasitic nematodes, where selecting the more active furanocoumarin constituent can translate to reduced application rates and improved cost-effectiveness.

Nematicidal activity Agrochemical screening Plant-parasitic nematode control Furanocoumarin bioactivity

Notopterol vs. Imperatorin: Near-Identical Polarity Necessitating Extended Isocratic Hold for Baseline HPLC Separation

Notopterol and imperatorin possess such close polarity characteristics that their chromatographic co-elution presents a significant analytical challenge in multi-component quantification of Notopterygium-derived samples. In a validated HPLC protocol employing an Agilent 1100 system with a Hedera ODS column (4.6 mm × 250 mm, 5 μm) and a mobile phase consisting of 0.1% aqueous formic acid (A) and acetonitrile (B), it was determined that maintaining a 42% acetonitrile isocratic hold for a duration of 45 minutes was essential to achieve baseline resolution between Notopterol and imperatorin peaks . Failure to employ this extended isocratic segment results in peak overlap that compromises accurate peak integration and quantification. This method-specific requirement has direct procurement implications: analytical laboratories validating Notopterygium quality must source authentic Notopterol and imperatorin reference standards to correctly identify and resolve these two peaks, as reliance on a single furanocoumarin standard would yield misidentification and inaccurate quantification of co-eluting compounds.

Chromatographic method development Analytical chemistry Reference standard procurement HPLC separation

Notopterol vs. Allopurinol: Non-Inferior Improvement in Exercise Capacity in Hyperuricemic Mice

In a hyperuricemic mouse model induced by administration of potassium oxonate and adenine every other day for six weeks, Notopterol treatment at a daily dose of 20 mg/kg produced improvement in exercise capacity that was comparable to allopurinol administered at 10 mg/kg daily [1]. Allopurinol, a xanthine oxidase inhibitor, serves as the clinical standard-of-care for managing hyperuricemia-associated conditions. The observation that Notopterol achieved non-inferior functional outcomes at twice the dose of allopurinol provides a quantitative benchmark for evaluating Notopterol's in vivo cardioprotective efficacy. Importantly, the mechanistic basis for Notopterol's effect was traced to inhibition of the P2X7R/NLRP3 inflammasome signaling pathway and suppression of pyroptosis, a mechanism distinct from allopurinol's direct urate-lowering action via xanthine oxidase inhibition [1]. This mechanistic divergence indicates that Notopterol may be particularly suitable for hyperuricemic conditions where inflammation-driven cardiac dysfunction persists despite adequate urate control with conventional xanthine oxidase inhibitors.

Hyperuricemia Cardioprotection In vivo efficacy Exercise capacity

Notopterol vs. Isoimperatorin: Enhanced Inhibitory Activity Against LPS-Induced NO Production in RAW 264.7 Macrophages

In a systematic evaluation of twenty-four coumarins isolated from Notopterygium incisum for their anti-inflammatory activity, Notopterol exhibited more potent inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells compared to isoimperatorin, with both compounds falling within an IC₅₀ range of 8.50 to 35.12 μmol/L across the active coumarins identified [1]. The study further established that the presence of an unsaturated double bond on C-5 in the aromatic ring significantly enhances the anti-inflammatory activity of coumarins from this plant source, providing a structure-activity relationship basis for the observed differential potency [1]. This differential anti-inflammatory activity carries direct procurement significance: researchers investigating Notopterygium-derived anti-inflammatory mechanisms should prioritize Notopterol over isoimperatorin when the experimental objective is to maximize NO inhibitory potency in macrophage-based assays.

Anti-inflammatory activity Nitric oxide inhibition RAW 264.7 macrophages In vitro pharmacology

Notopterol as a CDK4 Inhibitor: In Silico Screening Identifies a Potent Starting Point for Anticancer Drug Design

In a computational screening study of furanocoumarins for cyclin-dependent kinase 4 (CDK4) inhibitory activity, Notopterol was identified as a potent CDK4 inhibitor and was proposed as a starting point for successive processes of anticancer drug design [1]. CDK4 is a validated therapeutic target in several cancer types, including breast cancer and melanoma, where CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib are approved for clinical use. The identification of Notopterol as a CDK4 inhibitor through in silico screening provides a differentiated application profile distinct from the compound's anti-inflammatory and nematicidal activities. This CDK4 inhibitory potential positions Notopterol as a unique procurement candidate for oncology-focused research groups seeking natural product-derived CDK4 inhibitor scaffolds, particularly those interested in furanocoumarin-based lead optimization programs targeting cell cycle dysregulation in cancer.

CDK4 inhibition In silico screening Anticancer drug discovery Molecular docking

Notopterol (88206-46-6): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Quality Control of Notopterygium incisum Botanical Raw Materials Using Notopterol as a Root/Rhizome-Specific Chemical Marker

Procure Notopterol (≥98% HPLC purity) as a primary reference standard for HPLC-based authentication and quantification of Notopterygium incisum root and rhizome materials. The compound's selective accumulation in the medicinally utilized root/rhizome portion—in contrast to chlorogenic acid, which exhibits whole-plant distribution [1]—ensures that quantification using Notopterol specifically reflects the presence of the correct botanical part. This application is particularly valuable for botanical raw material suppliers and pharmaceutical quality control laboratories seeking to discriminate authentic Notopterygium root/rhizome material from adulterated or substituted samples containing aerial plant parts.

Development of Multi-Component HPLC Methods Requiring Baseline Resolution of Notopterol and Imperatorin

For analytical laboratories developing validated HPLC methods for the simultaneous quantification of furanocoumarins in Notopterygium-derived products, procurement of both authentic Notopterol and imperatorin reference standards is essential. The near-identical polarity of these two compounds necessitates an extended 45-minute isocratic hold at 42% acetonitrile to achieve baseline separation . Using only a single furanocoumarin standard in such multi-component analyses will result in peak misidentification and inaccurate quantification. This scenario applies to pharmacopoeial monograph development, botanical extract standardization, and analytical method validation for commercial Notopterygium products.

Preclinical Investigation of Notopterol in Hyperuricemia-Associated Cardiac Dysfunction Models

For research groups investigating cardioprotective interventions in hyperuricemia, Notopterol (20 mg/kg daily in murine models) offers a natural product-derived compound with demonstrated non-inferior efficacy to allopurinol (10 mg/kg) in improving exercise capacity and alleviating cardiac dysfunction [2]. Notably, Notopterol's mechanism involves inhibition of the P2X7R/NLRP3 inflammasome pathway and suppression of pyroptosis, which is mechanistically distinct from allopurinol's xanthine oxidase inhibition [2]. This scenario is optimal for studies where inflammation-driven cardiac pathology persists despite adequate urate control, or where combination therapy with xanthine oxidase inhibitors is being explored.

Agrochemical Screening for Botanical Nematicides Targeting Bursaphelenchus xylophilus

For agrochemical research programs developing natural nematicides against the pine wood nematode Bursaphelenchus xylophilus, Notopterol represents a more potent furanocoumarin candidate compared to isoimperatorin, which exhibits approximately 2.5-fold lower activity (LC₅₀ = 30.91 μg/mL) [3]. Procurement of Notopterol as a reference compound for nematicidal screening and structure-activity relationship studies is warranted when maximizing potency against B. xylophilus is the primary objective. This application is particularly relevant for laboratories focused on botanical alternatives to synthetic soil fumigants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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